molecular formula C19H16N2O3S B2873260 3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-33-0

3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2873260
CAS No.: 883956-33-0
M. Wt: 352.41
InChI Key: VTBSIQNIXSODLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione (CAS 883956-33-0) is a synthetic small molecule with a molecular formula of C19H16N2O3S and a molecular weight of 352.41 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. It belongs to the class of chromeno[2,3-d]pyrimidine derivatives, which are structurally related to thieno[2,3-d]pyrimidines, a scaffold well-known for its varied pharmacological properties . Thienopyrimidine-based compounds are recognized as bio-isosteres of purines and have become a fundamental component in developing pharmaceutical agents due to their broad range of applications . These compounds have been innovated as agents with interesting activities, including as antioxidants, anticancer agents, and notably, as tyrosine kinase inhibitors . Protein kinases are enzymes critical for regulating cell division and proliferation, and their mutant or overexpressed forms are often drivers of carcinogenesis . Research on analogous structures has demonstrated promising affinity and inhibitory activity against specific kinase enzymes, such as Fms-like tyrosine kinase 3 (FLT3) . FLT3 is a key receptor expressed by hematopoietic progenitors, and its inhibition is a validated therapeutic strategy in certain cancer types . The potential of this compound to act as a kinase inhibitor makes it a valuable candidate for researchers investigating novel targeted cancer therapies and signaling pathway mechanisms. It is provided for in vitro research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-3-10-21-17(14-9-6-11-25-14)20-18-15(19(21)23)16(22)12-7-4-5-8-13(12)24-18/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBSIQNIXSODLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331710
Record name 3-butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

883956-33-0
Record name 3-butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiophene derivative with a chromeno-pyrimidine precursor under specific conditions. For example, the reaction might involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or chromeno rings .

Scientific Research Applications

3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
3-Butyl-7-chloro-2-(4-fluorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione 7-Cl, 4-F-phenyl, 3-butyl 430.87 Enhanced lipophilicity due to fluorine; chloro group increases metabolic stability
3-Benzoyl-2-hydrazono-4-imino-thieno[2,3-d]pyrimidine Benzoyl, hydrazono, imino 354.42 Strong hydrogen-bonding capacity; used in antimalarial studies
4-(3,4-Dimethoxyphenyl)-2-thioxo-oxathiolan-5-yl(thiophen-2-yl)methanone Dimethoxyphenyl, thioxo-oxathiolan 406.51 Methoxy groups improve solubility; thioxo enhances redox activity

Research Findings and Trends

  • Electronic Effects : The thiophen-2-yl group increases electron density in the pyrimidine ring, enhancing interactions with DNA or enzyme active sites .
  • Metabolic Stability : Butyl chains improve pharmacokinetic profiles by reducing hepatic clearance compared to shorter alkyl chains .
  • Limitations : Thiophene derivatives are prone to oxidation, necessitating formulation with antioxidants for in vivo applications .

Biological Activity

3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione (CAS No. 883956-33-0) is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O3SC_{19}H_{16}N_{2}O_{3}S with a molecular weight of 352.4 g/mol. Its structure features a chromene ring fused with a pyrimidine ring, which is substituted with butyl and thiophene groups. These modifications are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound was evaluated against various bacterial strains using the broth microdilution method. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus< 40
Escherichia coli< 29
Salmonella typhimurium< 132
Candida albicans< 207

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further investigation as an antimicrobial agent .

Anticancer Activity

The compound has also been assessed for its anticancer properties. Research indicates that derivatives of chromeno-pyrimidine compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation, such as DNA gyrase and dihydroorotase.
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between the compound and target proteins involved in microbial resistance and cancer pathways .

Case Studies

A notable case study involved the synthesis of several derivatives based on the core structure of this compound. These derivatives were tested for their biological activities, revealing that modifications at specific positions on the chromene or pyrimidine rings could enhance their antimicrobial and anticancer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.